![molecular formula C25H22N2O4S2 B290283 ethyl 2-[[13-(4-methoxyphenyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate](/img/structure/B290283.png)
ethyl 2-[[13-(4-methoxyphenyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a ring structure, which imparts unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of α-halo ketones . The reaction is carried out in a solvent such as DMF at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinases or modulate the activity of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate is unique due to its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N2O4S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl 2-[[13-(4-methoxyphenyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H22N2O4S2/c1-3-31-20(28)14-32-25-26-23-21(24(29)27(25)16-9-11-17(30-2)12-10-16)19-13-8-15-6-4-5-7-18(15)22(19)33-23/h4-7,9-12H,3,8,13-14H2,1-2H3 |
InChI Key |
YPHHVCBTGPRBLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


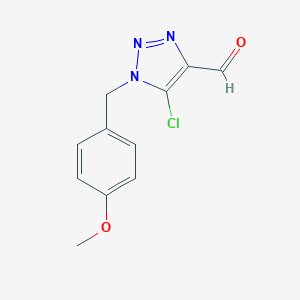
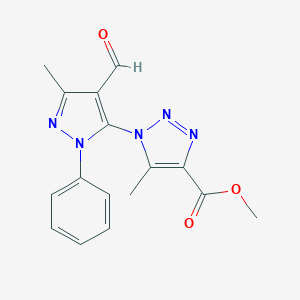
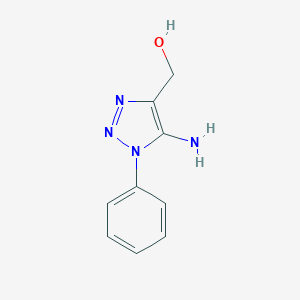
![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)

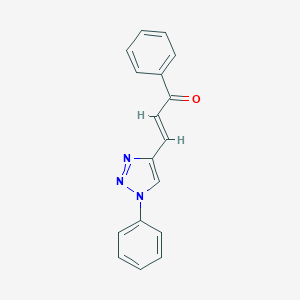
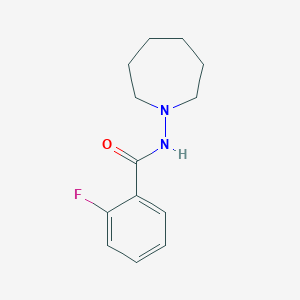
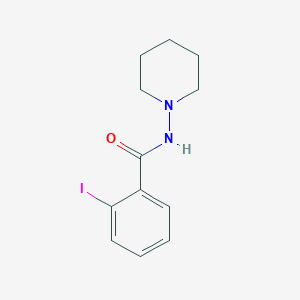

![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)
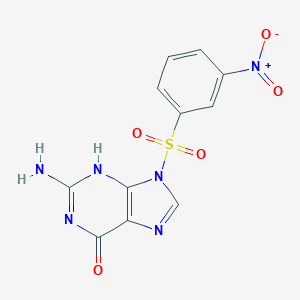
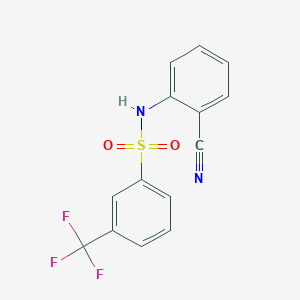
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
